molecular formula C15H12N2O B187691 N-(2-cyanophenyl)-2-phenylacetamide CAS No. 71993-17-4

N-(2-cyanophenyl)-2-phenylacetamide

Cat. No.: B187691
CAS No.: 71993-17-4
M. Wt: 236.27 g/mol
InChI Key: JJPHVTNXDLOCHU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the 2-phenylacetamide scaffold.

2-Phenylacetamides are widely utilized in medicinal chemistry due to their modifiable pharmacophore. Substituents on the phenyl ring (attached to the nitrogen or acetamide backbone) influence electronic properties, solubility, and biological interactions. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter reactivity in alkylation reactions and modulate pharmacological profiles .

Properties

CAS No.

71993-17-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)

InChI Key

JJPHVTNXDLOCHU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence reaction pathways. Key comparisons include:

Compound Substituent Reactivity Profile Reference
N-(4-Nitrophenyl)-2-phenylacetamide (NPA) 4-NO₂ (electron-withdrawing) Favors O-alkylation under phase-transfer conditions; N/O ratio = 1.16–9.30
N-(4-Chlorophenyl)-2-phenylacetamide (CPA) 4-Cl (electron-withdrawing) Higher selectivity in benzylation vs. NPA; aligns with interfacial reaction mechanisms
N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) 4-OCH₃ (electron-donating) Prefers N-alkylation; lower O-product formation due to enhanced nucleophilicity
N-(2-cyanophenyl)-2-phenylacetamide 2-CN (electron-withdrawing) Predicted: Steric hindrance at the ortho position may limit alkylation efficiency; cyano group could stabilize intermediates via resonance.

Key Insight: The 2-cyanophenyl group’s ortho substitution and strong electron-withdrawing nature may uniquely affect reaction mechanisms compared to para-substituted analogues. For example, steric constraints could reduce alkylation yields, while the cyano group’s resonance effects might stabilize transition states in nucleophilic substitutions.

Pharmacological Properties

Structural modifications in 2-phenylacetamides correlate with receptor selectivity and potency. A notable example from the evidence:

  • Compound A [(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide]: Exhibits 540-fold selectivity for M₃ muscarinic receptors over M₂, attributed to the difluorocyclopentyl and hydroxy groups. Low brain penetration (brain/plasma ratio = 0.13) reduces central side effects .
Compound Key Structural Features Biological Activity Reference
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Thiadiazole ring (electron-deficient) In vitro cytotoxicity (anticancer potential)
This compound 2-CN (ortho substitution) Hypothesized: Enhanced metabolic stability and target affinity due to cyano group; potential CNS applications with low brain penetration.

Key Insight: The 2-cyanophenyl group may improve metabolic stability compared to unsubstituted phenylacetamides, similar to how fluorinated groups in Compound A enhance receptor selectivity. Its ortho substitution could also reduce undesired interactions in biological systems.

Comparison :

  • Industrial feasibility would depend on optimizing cyano group introduction, possibly leveraging methods from related cyanoacetamides (e.g., ).

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